molecular formula C10H6O6 B13697955 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B13697955
M. Wt: 222.15 g/mol
InChI Key: HGXKTBKFPFARKV-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H6O6 It is a derivative of chromene, featuring hydroxyl groups at positions 5 and 7, a carboxylic acid group at position 2, and a ketone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired chromene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-4-oxo-4H-chromene-2-carboxylic acid: Known for its diverse biological activities.

    5-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but lacks one hydroxyl group.

    7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but lacks one hydroxyl group.

Uniqueness

This compound is unique due to the presence of two hydroxyl groups, which contribute to its enhanced biological activities and versatility in chemical reactions .

Properties

IUPAC Name

5,7-dihydroxy-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O6/c11-4-1-5(12)9-6(13)3-8(10(14)15)16-7(9)2-4/h1-3,11-12H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXKTBKFPFARKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C(=O)C=C(O2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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